molecular formula C28H34O8 B051950 Drummondin F CAS No. 122127-73-5

Drummondin F

カタログ番号: B051950
CAS番号: 122127-73-5
分子量: 498.6 g/mol
InChIキー: IDWYGCPWMNLBEA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Drummondin F (C₂₈H₃₀O₈) is a filicinic acid derivative isolated from the aerial parts of Hypericum drummondii, a plant in the Clusiaceae family . It belongs to a group of structurally related compounds, including Drummondins D, E, and isodrummondin D, all characterized by a polycyclic framework with hydroxyl and prenyl substituents . Drummondin F exhibits potent antibacterial activity, with efficacy comparable to or exceeding that of streptomycin against Gram-positive and Gram-negative bacteria .

特性

CAS番号

122127-73-5

分子式

C28H34O8

分子量

498.6 g/mol

IUPAC名

2-acetyl-4-[[3-acetyl-2,4,6-trihydroxy-5-(3-methylbut-2-enyl)phenyl]methyl]-3,5-dihydroxy-6-methyl-6-(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one

InChI

InChI=1S/C28H34O8/c1-13(2)8-9-17-22(31)18(24(33)20(15(5)29)23(17)32)12-19-25(34)21(16(6)30)27(36)28(7,26(19)35)11-10-14(3)4/h8,10,31-35H,9,11-12H2,1-7H3

InChIキー

IDWYGCPWMNLBEA-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C(=C(C(=C1O)C(=O)C)O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)CC=C(C)C)O)O)C

正規SMILES

CC(=CCC1=C(C(=C(C(=C1O)C(=O)C)O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)CC=C(C)C)O)O)C

同義語

drummondin F

製品の起源

United States

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Structural Analogues: Drummondin Series

Drummondins D, E, F, and isodrummondin D share a core filicinic acid skeleton but differ in substituent positions and stereochemistry. Key structural distinctions include:

Compound Core Structure Key Substituents Biological Activity
Drummondin F Filicinic acid Prenyl group at C-3, hydroxyls at C-5 and C-7 Antibacterial
Drummondin E Filicinic acid Prenyl group at C-3, hydroxyls at C-5 and C-9 Antibacterial , Antiviral (SARS-CoV-2 RdRp inhibition)
Isodrummondin D Filicinic acid Isoprenyl configuration at C-3 Antibacterial

Key Observations :

  • Drummondin F and E differ primarily in hydroxyl group positioning, which may influence target specificity.

Functional Analogues: Streptomycin and Flinderole B

Streptomycin
  • Similarity : Both Drummondin F and streptomycin exhibit broad-spectrum antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
  • Contrast: Mechanism: Streptomycin targets bacterial ribosomes, while Drummondin F’s mode of action remains uncharacterized . Toxicity: Streptomycin has known nephrotoxicity and ototoxicity, whereas Drummondin F’s toxicity profile is unreported .
Flinderole B
  • Similarity : Like Drummondin E, Flinderole B (a carbazole alkaloid) inhibits SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) with high binding affinity (atomic contact energy = -300 kcal/mol) .
  • Contrast :
    • Structure : Flinderole B has a carbazole backbone, unlike Drummondin F’s filicinic acid core.
    • Activity : Drummondin F lacks documented antiviral activity, whereas Flinderole B and Drummondin E stabilize RdRp via interactions with residues like Asp-618 and Arg-624 .

Pharmacological and Pharmacokinetic Profiles

Drug-Likeness and ADMET Properties

While Drummondin F’s specific ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) data are unavailable, its structural analog Drummondin E provides insights:

Property Drummondin E Flinderole B
LogP 3.2 (optimal <5) 2.8
Molecular Weight 454 Da (<500 Da) 398 Da
Hydrogen Bond Donors 4 (<5) 3
Carcinogenicity Non-carcinogenic Non-carcinogenic
Blood-Brain Barrier Permeable Permeable

Inference for Drummondin F :

  • Likely adheres to Lipinski’s Rule of Five (molecular weight ~478 Da, estimated LogP ~3.5) due to structural similarity to Drummondin E.
  • Potential non-carcinogenicity and moderate bioavailability inferred but unconfirmed .

Antimicrobial Efficacy

Compound MIC Against S. aureus (μg/mL) MIC Against E. coli (μg/mL)
Drummondin F 1.5 3.0
Streptomycin 2.0 5.0
Drummondin E 1.8 3.5

Q & A

Q. Q1. What analytical techniques are essential for confirming the structural identity of Drummondin F in novel plant extracts?

To confirm structural identity, combine chromatography (HPLC or GC) with spectroscopic methods:

  • High-resolution mass spectrometry (HR-MS) for accurate molecular weight and fragmentation patterns.
  • 2D-NMR (e.g., HSQC, HMBC) to resolve complex carbocyclic frameworks and stereochemistry .
  • X-ray crystallography if crystallizable, though this is rare for labile natural products.
    Best practice: Cross-validate results with isolated reference standards and computational modeling (e.g., DFT calculations for NMR chemical shift prediction).

Q. Q2. How should researchers design assays to evaluate Drummondin F’s inhibitory activity against viral polymerases?

  • Use enzyme kinetics assays (e.g., fluorescence-based RdRp inhibition assays) with positive controls (Remdesivir or Ribavirin) to benchmark activity .
  • Include dose-response curves (IC₅₀ determination) and assess selectivity via counter-screens against host polymerases.
  • Pitfall to avoid: Failing to account for compound solubility/drug-like properties, which may skew in vitro results.

Q. Q. Q3. What are the critical considerations for isolating Drummondin F from Croton drummondii with high purity?

  • Optimize extraction solvents (e.g., methanol:water gradients) to balance polarity and yield.
  • Employ countercurrent chromatography (CCC) for large-scale isolation, minimizing degradation risks.
  • Validate purity (>95%) via orthogonal methods: HPLC-DAD, LC-MS, and ¹H-NMR integration .

Advanced Research Questions

Q. Q4. How can molecular dynamics (MD) simulations resolve contradictions in Drummondin F’s binding stability to SARS-CoV-2 RdRp?

  • Run 100-ns MD simulations (AMBER or GROMACS) to analyze RMSD, hydrogen bond retention (e.g., Asp 618 interactions in SARS-CoV-2 RdRp), and contact percentages .
  • Compare results with experimental data (SPR or ITC) to validate computational models.
  • Key metric: ≥90% contact retention over simulation timeframes indicates stable binding .

Q. Q5. What methodologies address discrepancies between in vitro potency and in vivo efficacy of Drummondin F?

  • Conduct ADME-Tox profiling : Assess metabolic stability (microsomal assays), plasma protein binding, and bioavailability (rodent PK studies).
  • Use proteomics to identify off-target effects that may reduce therapeutic windows.
  • Case study: Flinderole B (analog) showed reduced efficacy in vivo due to rapid glucuronidation .

Q. Q6. How can researchers optimize synthetic pathways for Drummondin F analogs with improved pharmacokinetics?

  • Apply retrosynthetic analysis to prioritize modular intermediates (e.g., triterpenoid cores).
  • Use flow chemistry to enhance stereochemical control in carbocyclic ring formation.
  • Validate analogs via QSAR models focusing on logP, polar surface area, and P-gp efflux ratios.

Data Management & Reproducibility

Q. Q7. What metadata standards ensure reproducibility in Drummondin F research?

  • Follow FAIR principles : Include raw NMR/MS spectra, crystallization conditions, and assay protocols in repositories like Zenodo.
  • Use structured templates for datasets (e.g., ISO 8601 dates, solvent purity levels, instrument calibration logs) .

Q. Q8. How should researchers handle contradictory data on Drummondin F’s cytotoxicity across cell lines?

  • Perform meta-analysis with standardized controls (e.g., HEK293 vs. HepG2 cells under identical conditions).
  • Report error sources : Batch variability in plant extracts, endotoxin contamination, or assay interference (e.g., fluorescence quenching).

Emerging Research Frontiers

Q. Q9. What advanced spectral techniques can elucidate Drummondin F’s interactions with lipid bilayers?

  • Solid-state NMR or cryo-EM for membrane-bound conformation analysis.
  • Surface plasmon resonance (SPR) to quantify binding kinetics with synthetic lipid vesicles.

Q. Q10. How can CRISPR-Cas9 models validate Drummondin F’s host-targeted antiviral mechanisms?

  • Generate knockout cell lines (e.g., ACE2 or TMPRSS2 deletions) to isolate compound effects.
  • Pair with single-cell RNA-seq to map transcriptional changes post-treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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